(6-Amino-4-nitropyridin-2-YL)acetic acid
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Overview
Description
(6-Amino-4-nitropyridin-2-YL)acetic acid is a heterocyclic compound that contains both amino and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-4-nitropyridin-2-YL)acetic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 2-chloropyridine to form 2-chloro-4-nitropyridine, followed by substitution reactions to introduce the amino group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (6-Amino-4-aminopyridin-2-YL)acetic acid, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
(6-Amino-4-nitropyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (6-Amino-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (6-Amino-4-nitropyridin-2-YL)propionic acid
- (6-Amino-4-nitropyridin-2-YL)butyric acid
- (6-Amino-4-nitropyridin-2-YL)valeric acid
Uniqueness
(6-Amino-4-nitropyridin-2-YL)acetic acid is unique due to its specific combination of functional groups and the pyridine ring structureCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-(6-amino-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7N3O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H2,8,9)(H,11,12) |
InChI Key |
CRNJFYWQZQYHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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